molecular formula C4H10N2O2 B8467815 methyl (2S)-2,3-diaminopropanoate

methyl (2S)-2,3-diaminopropanoate

Cat. No.: B8467815
M. Wt: 118.13 g/mol
InChI Key: WLXXVJOVQCQAMX-VKHMYHEASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

methyl (2S)-2,3-diaminopropanoate is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of two amino groups attached to a propionic acid backbone, with a methyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S)-2,3-diaminopropanoate can be achieved through several methods. One common approach involves the esterification of 2,3-diaminopropionic acid with methanol in the presence of an acid catalyst such as trimethylchlorosilane. This method is advantageous due to its mild reaction conditions and high yields .

Industrial Production Methods

In industrial settings, the production of amino acid methyl esters, including this compound, often involves the use of protic acids like hydrochloric acid or sulfuric acid. These acids facilitate the esterification process, converting amino acids into their corresponding methyl esters .

Chemical Reactions Analysis

Types of Reactions

methyl (2S)-2,3-diaminopropanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ester group into an alcohol.

    Substitution: The amino groups can participate in substitution reactions, forming new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used to reduce the ester group.

    Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions include oxo derivatives, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

methyl (2S)-2,3-diaminopropanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl (2S)-2,3-diaminopropanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s amino groups can form hydrogen bonds and ionic interactions with these targets, influencing their activity and function. This interaction can lead to various biochemical effects, depending on the specific pathway involved .

Comparison with Similar Compounds

Similar Compounds

    (2S)-2,3-Diamino-propionic acid: The parent compound without the methyl ester group.

    (2S)-2,3-Diamino-butyric acid: A similar compound with an additional carbon in the backbone.

    (2S)-2,3-Diamino-propionic acid ethyl ester: An ester derivative with an ethyl group instead of a methyl group.

Uniqueness

methyl (2S)-2,3-diaminopropanoate is unique due to its specific structural features, which confer distinct reactivity and interaction profiles compared to other similar compounds. The presence of the methyl ester group, in particular, influences its solubility and reactivity in various chemical and biological contexts .

Properties

Molecular Formula

C4H10N2O2

Molecular Weight

118.13 g/mol

IUPAC Name

methyl (2S)-2,3-diaminopropanoate

InChI

InChI=1S/C4H10N2O2/c1-8-4(7)3(6)2-5/h3H,2,5-6H2,1H3/t3-/m0/s1

InChI Key

WLXXVJOVQCQAMX-VKHMYHEASA-N

Isomeric SMILES

COC(=O)[C@H](CN)N

Canonical SMILES

COC(=O)C(CN)N

Origin of Product

United States

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